5-bromo-N-cyclooctylfuran-2-carboxamide

Description

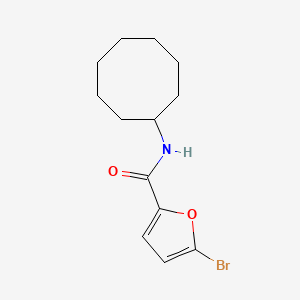

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclooctylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-12-9-8-11(17-12)13(16)15-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJMYECJBHGFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354061 | |

| Record name | 5-bromo-N-cyclooctylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198191 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

310453-09-9 | |

| Record name | 5-bromo-N-cyclooctylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-bromo-N-cyclooctylfuran-2-carboxamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-cyclooctylfuran-2-carboxamide is a chemical compound characterized by a furan-2-carboxamide core structure with a bromine substituent at the 5-position of the furan ring and a cyclooctyl group attached to the amide nitrogen. While this specific molecule is cataloged in chemical databases, detailed public-domain research on its biological activity and specific applications is limited. This guide provides a comprehensive overview of its chemical structure, known properties, and a proposed synthetic pathway based on established chemical principles.

Chemical Structure and Properties

The fundamental structure of this compound involves a central furan ring, an aromatic five-membered heterocycle containing one oxygen atom. This ring is substituted at the 2-position with a carboxamide group and at the 5-position with a bromine atom. The amide nitrogen is further substituted with a cyclooctyl ring.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 310453-09-9[1] |

| PubChem CID | 762748[1] |

| Molecular Formula | C13H18BrNO2[1] |

| InChI Key | QHJMYECJBHGFHH-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1CCCC(CCC1)NC(=O)C2=CC=C(O2)Br[1] |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 300.19 g/mol | Computed by PubChem[1] |

| XLogP3 | 4.5 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 2 | Computed |

| Exact Mass | 299.05209 Da | Computed by PubChem[1] |

| Solubility | 37.2 µg/mL (at pH 7.4) | Experimental (Burnham Center for Chemical Genomics)[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The most direct method for the synthesis of this compound is the formation of an amide bond between 5-bromo-2-furoic acid and cyclooctylamine. This can be achieved by first activating the carboxylic acid group to facilitate nucleophilic attack by the amine.

Step 1: Activation of 5-bromo-2-furoic acid

The carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Reagents: 5-bromo-2-furoic acid, thionyl chloride (or oxalyl chloride), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: 5-bromo-2-furoic acid is dissolved in the anhydrous solvent. Thionyl chloride is added dropwise at room temperature, and the mixture is stirred until the reaction is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-bromo-2-furoyl chloride.

Step 2: Amide Coupling with Cyclooctylamine

The resulting acyl chloride is then reacted with cyclooctylamine in the presence of a base to neutralize the HCl byproduct.

-

Reagents: 5-bromo-2-furoyl chloride, cyclooctylamine, and a non-nucleophilic base such as triethylamine (TEA) or pyridine.

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: Cyclooctylamine and the base are dissolved in the anhydrous solvent and cooled in an ice bath. A solution of 5-bromo-2-furoyl chloride in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by thin-layer chromatography).

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Alternatively, standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can be used to directly couple 5-bromo-2-furoic acid with cyclooctylamine without the need to isolate the acyl chloride.

General Experimental Workflow

Biological Activity and Signaling Pathways

As of late 2025, there is no publicly available scientific literature detailing the specific biological activities, mechanism of action, or signaling pathways associated with this compound. The PubChem database entry for this compound (CID 762748) indicates the existence of bioassay results, however, the specific data from these assays are not detailed in accessible reports.[1] Therefore, a discussion on its role in biological systems or its potential as a therapeutic agent would be purely speculative.

Researchers interested in the pharmacological potential of this compound would need to perform initial biological screening assays to determine its activity profile.

Logical Workflow for Initial Biological Screening

Conclusion

This compound is a well-defined chemical entity with known structural and basic physicochemical properties. While a plausible synthetic route can be proposed based on standard organic chemistry methodologies, a detailed experimental protocol has not been published. The most significant gap in the current knowledge of this compound is the absence of public data on its biological activity. For researchers in drug discovery and chemical biology, this compound represents an unexplored chemical space that may warrant investigation through systematic biological screening to uncover any potential therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-bromo-N-cyclooctylfuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the compound 5-bromo-N-cyclooctylfuran-2-carboxamide. Due to the limited availability of experimental data for this specific molecule, this guide combines documented information with well-founded predictions based on structurally related compounds. Detailed experimental protocols for its synthesis and analysis are also presented, alongside a potential biological pathway of interest for compounds within this class.

Core Physicochemical Properties

This compound is a halogenated heterocyclic amide. Its core structure consists of a furan-2-carboxamide moiety with a bromine atom at the 5-position of the furan ring and a cyclooctyl group attached to the amide nitrogen. The presence of the bromine atom and the bulky, lipophilic cyclooctyl group are expected to significantly influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability.

A summary of available and predicted quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C13H18BrNO2 | PubChem CID 762748[1] |

| IUPAC Name | This compound | PubChem CID 762748[1] |

| CAS Number | 310453-09-9 | PubChem CID 762748[1] |

| Molecular Weight | 300.19 g/mol | PubChem CID 762748[1] |

| XLogP3 (Predicted) | 4.5 | PubChem CID 762748[1] |

| Solubility (Experimental) | 37.2 µg/mL (at pH 7.4) | Burnham Center for Chemical Genomics[1] |

| Melting Point | Not available (Predicted: Crystalline solid at room temperature) | - |

| Boiling Point | Not available (Predicted to be high due to molecular weight and polarity) | - |

| pKa | Not available (Predicted: Amide N-H is weakly acidic, furan oxygen is weakly basic) | - |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, purification, and characterization of this compound, based on established methods for similar compounds.

2.1. Synthesis of this compound

The synthesis of the target compound can be achieved through a two-step process involving the bromination of a furan precursor followed by amidation.

Step 1: Bromination of 2-Furoic Acid

This step introduces the bromine atom at the 5-position of the furan ring. A common and effective method involves the use of N-bromosuccinimide (NBS).

-

Materials: 2-furoic acid, N-bromosuccinimide (NBS), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2-furoic acid in DMF in a round-bottom flask.

-

Slowly add one equivalent of NBS to the solution while stirring at room temperature. The addition of NBS can be exothermic.[2]

-

After the addition is complete, continue stirring the mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

The reaction mixture containing 5-bromo-2-furoic acid is typically used directly in the next step without extensive purification.

-

Step 2: Amidation of 5-bromo-2-furoic acid

This step involves the coupling of the carboxylic acid with cyclooctylamine to form the amide bond. A common method for this transformation is the use of a coupling agent like 1,1'-Carbonyldiimidazole (CDI).

-

Materials: 5-bromo-2-furoic acid (from Step 1), 1,1'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF), Cyclooctylamine.

-

Procedure:

-

To the solution of 5-bromo-2-furoic acid in an appropriate solvent like THF, add 1.1 equivalents of CDI.

-

Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for approximately 2 hours to activate the carboxylic acid.[3]

-

In a separate flask, dissolve 1.2 equivalents of cyclooctylamine in THF.

-

Add the solution of cyclooctylamine dropwise to the activated carboxylic acid mixture.

-

Allow the reaction to stir for 18-20 hours at 45 °C.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

2.2. Purification

The crude product is purified to isolate this compound.

-

Materials: Ethyl acetate, Sodium bicarbonate solution (10%), Sodium sulfate, Silica gel.

-

Procedure:

-

Redissolve the crude residue in ethyl acetate.

-

Wash the organic layer with a 10% aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

2.3. Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not documented, the furan-2-carboxamide scaffold is known to exhibit a range of biological effects. For instance, some derivatives have shown antibiofilm activity against Pseudomonas aeruginosa by acting as antagonists of the LasR receptor, a key component of the quorum-sensing signaling pathway.[4] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.

Below is a diagram illustrating the potential mechanism of action of a furan-2-carboxamide derivative as a LasR antagonist.

Caption: Hypothetical inhibition of the LasR quorum-sensing pathway by this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of this compound.

References

- 1. This compound | C13H18BrNO2 | CID 762748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigma: A Technical Review of 5-bromo-N-cyclooctylfuran-2-carboxamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current state of knowledge regarding the potential biological activity of the chemical compound 5-bromo-N-cyclooctylfuran-2-carboxamide. Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published data on the biological effects of this specific molecule. This guide summarizes the available chemical information and outlines a strategic approach for initiating an investigation into its pharmacological potential.

Compound Profile: this compound

At present, information on this compound is primarily limited to its chemical identity and properties. Publicly accessible databases such as PubChem provide foundational data for this compound.

| Property | Value | Source |

| Molecular Formula | C13H18BrNO2 | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 310453-09-9 | PubChem |

| ChEMBL ID | CHEMBL1589508 | ChEMBL |

The absence of associated bioactivity data in prominent databases like ChEMBL, which archives the results of high-throughput screening and medicinal chemistry studies, strongly suggests that the biological profile of this compound remains largely unexplored.

Proposed Strategy for Biological Evaluation

Given the lack of existing data, a systematic, multi-tiered approach is recommended to elucidate the potential biological activity of this compound. The following experimental workflow is proposed as a starting point for investigation.

Figure 1. A proposed experimental workflow for the initial biological characterization of this compound.

Detail on Proposed Experimental Protocols

3.1. High-Throughput Screening (HTS)

-

Objective: To rapidly assess the compound's activity against a broad range of biological targets.

-

Methodology: The compound would be screened against a panel of diverse, well-characterized molecular targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors. Commercially available HTS platforms (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) can provide a cost-effective and comprehensive initial assessment.

3.2. Cytotoxicity Assays

-

Objective: To determine the compound's general toxicity to living cells.

-

Methodology: A panel of representative human cell lines (e.g., HEK293 for kidney, HepG2 for liver, a cancer cell line panel such as the NCI-60) would be treated with a range of concentrations of the compound. Cell viability would be assessed using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

Potential Signaling Pathways of Interest

While no specific pathways have been implicated for this compound, the furan-2-carboxamide scaffold is present in a number of biologically active molecules. Depending on the outcomes of the initial screening, further investigation into specific signaling pathways would be warranted. The following diagram illustrates a hypothetical scenario where the compound is identified as a kinase inhibitor.

Figure 2. A hypothetical signaling pathway illustrating the potential mechanism of action if this compound were identified as a kinase inhibitor.

Conclusion and Future Directions

The biological activity of this compound represents a significant knowledge gap. The lack of published data presents an opportunity for novel discovery. The strategic application of high-throughput screening and initial cytotoxicity profiling, as outlined in this guide, would be the critical first steps in determining if this compound holds any therapeutic potential. Should these initial studies yield positive results, subsequent research should focus on target identification, mechanism of action elucidation, and structure-activity relationship (SAR) studies to develop more potent and selective analogs. This systematic approach will be essential to unlock the potential of this currently uncharacterized molecule.

Furan-2-Carboxamide Derivatives: A Technical Review of Their Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The furan ring is a vital heterocyclic scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. Its derivatives, particularly furan-2-carboxamides, have garnered significant attention due to their diverse and potent pharmacological activities. The furan moiety's electron-rich nature and aromaticity contribute to its ability to interact with various biological targets, making it a privileged structure in drug design.[1][2] This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of recently developed furan-2-carboxamide derivatives, with a focus on their anticancer, antimicrobial, and antibiofilm properties.

Synthesis Strategies

The synthesis of furan-2-carboxamide derivatives typically involves a straightforward and modular approach, allowing for the generation of diverse compound libraries. A common strategy begins with the activation of furan-2-carboxylic acid, often by converting it to a more reactive species like an acyl chloride. This intermediate is then reacted with a variety of primary or secondary amines to yield the final carboxamide products. A one-pot strategy has also been successfully employed to produce carbamothioyl-furan-2-carboxamide derivatives in moderate to excellent yields (56–85%).[3][4][5] More elaborate derivatives, such as C3-substituted benzofuran-2-carboxamides, can be prepared through multi-step sequences involving C-H functionalization and transamidation chemistry.[6]

Caption: Generalized workflow for the synthesis of furan-2-carboxamide derivatives.

Biological Activities and Data

Furan-2-carboxamide derivatives have demonstrated a wide spectrum of biological activities. The following sections summarize their potential as anticancer, antimicrobial, and antibiofilm agents, with quantitative data presented for comparative analysis.

Numerous studies have highlighted the potent cytotoxic effects of furan-2-carboxamides against various human cancer cell lines. The mechanism of action often involves the disruption of critical cellular processes like microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8]

A novel furan-2-carboxamide based small molecule was identified as a microtubule stabilizing agent, exhibiting IC50 values ranging from 4 µM to 8 µM in different cancer cell lines.[8] Another study reported a series of new furan-based derivatives, where compounds 4 and 7 showed significant cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values of 4.06 µM and 2.96 µM, respectively.[7] Furthermore, a series of carbamothioyl-furan-2-carboxamide derivatives showed considerable anticancer potential against HepG2, Huh-7, and MCF-7 cell lines.[3][5] The p-tolylcarbamothioyl)furan-2-carboxamide derivative, in particular, demonstrated high activity, reducing the cell viability of hepatocellular carcinoma cells to 33.29% at a concentration of 20 μg/mL.[3][4][5]

Table 1: Anticancer Activity of Furan-2-Carboxamide Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Furan-2-carboxamide | Various | IC50 | 4 - 8 µM | [8] |

| Pyridine carbohydrazide (4 ) | MCF-7 | IC50 | 4.06 µM | [7] |

| N-phenyl triazinone (7 ) | MCF-7 | IC50 | 2.96 µM | [7] |

| Carbamothioyl-furan-2-carboxamide | HepG2, Huh-7, MCF-7 | % Cell Viability | Significant Activity | [3] |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | % Cell Viability | 33.29% (at 20 µg/mL) |[3][4][5] |

The furan-2-carboxamide scaffold is also a promising backbone for the development of novel antimicrobial agents. Derivatives incorporating functional groups like 2,4-dinitrophenylhydrazone and thiosemicarbazone have been synthesized and evaluated for their efficacy.[9]

A series of carbamothioyl-furan-2-carboxamide derivatives showed significant antibacterial and antifungal properties.[3] Specifically, derivatives with a 2,4-dinitrophenyl moiety were effective against various bacterial and fungal strains, with inhibition zones (I.Z) ranging from 9–17 mm and Minimum Inhibitory Concentrations (MICs) between 150.7–295 μg/mL.[3][4][5] The antifungal activity was noted to be particularly prominent.[3] Another study found that compounds containing a 2,4-dinitrophenylhydrazone moiety were the most active against E. coli.[9]

Table 2: Antimicrobial Activity of Furan-2-Carboxamide Derivatives

| Compound Class/Derivative | Microbial Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Carbamothioyl-furan-2-carboxamides | Bacteria & Fungi | I.Z. | 9 - 17 mm | [3][5] |

| (2,4-dinitrophenyl containing) | Bacteria & Fungi | MIC | 150.7 - 295 µg/mL | [3][5] |

| Compound 4b | E. coli | I.Z. | 10.5 mm | [3] |

| E. coli | MIC | 280 µg/mL | [3] | |

| Compound 4a | S. aureus | I.Z. | 13 mm | [3] |

| S. aureus | MIC | 265 µg/mL | [3] | |

| Compound 4f | B. cereus | I.Z. | 16 mm | [3] |

| B. cereus | MIC | 230 µg/mL | [3] |

| 2,4-dinitrophenylhydrazones | E. coli | Activity | Most Active |[9] |

Bacterial biofilms pose a significant challenge in treating persistent infections. Furan-2-carboxamides have been investigated as agents to inhibit biofilm formation, particularly in Pseudomonas aeruginosa. This activity is often linked to the inhibition of quorum sensing pathways.

A study on a diverse collection of furan-2-carboxamides reported significant antibiofilm activity against P. aeruginosa.[10] The design involved the bioisosteric replacement of a furanone ring with the furan-2-carboxamide moiety.[10][11] Carbohydrazide and triazole derivatives were particularly effective, with compound 4b showing the most remarkable activity, achieving 58% biofilm inhibition.[10][11] These active compounds were also found to reduce the production of virulence factors like pyocyanin and proteases, suggesting the quorum sensing receptor LasR as a plausible target.[10]

Table 3: Antibiofilm Activity of Furan-2-Carboxamide Derivatives

| Compound Class | Target Organism | Activity Metric | Value | Proposed Target | Reference |

|---|---|---|---|---|---|

| Carbohydrazides & Triazoles | P. aeruginosa | % Biofilm Inhibition | Significant | LasR | [10] |

| Compound 4b | P. aeruginosa | % Biofilm Inhibition | 58% | LasR |[10][11] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of furan-2-carboxamides is crucial for rational drug design.

In cancer cells, certain furan-2-carboxamide derivatives act as tubulin polymerization inhibitors, which disrupts microtubule formation.[7] This leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis. The apoptotic cascade initiated by these compounds has been shown to involve the intrinsic mitochondrial pathway. This is evidenced by an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2.[7]

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of 5-bromo-N-cyclooctylfuran-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening data available for the compound 5-bromo-N-cyclooctylfuran-2-carboxamide. The information is compiled from publicly available bioassay data, offering insights into its biological activities and potential therapeutic applications. This document adheres to stringent data presentation and visualization standards to facilitate clear and effective comprehension by researchers, scientists, and drug development professionals.

Compound Profile

| Identifier | Value |

| IUPAC Name | This compound |

| PubChem CID | 762748 |

| ChEMBL ID | CHEMBL1589508 |

| Molecular Formula | C13H18BrNO2 |

| Molecular Weight | 300.19 g/mol |

| Canonical SMILES | C1CCC(CCC1)NC(=O)C2=CC=C(O2)Br |

Quantitative Bioactivity Data

The following tables summarize the quantitative results from various in vitro screening assays performed on this compound.

Enzymatic Assay: Inhibition of Dipeptidyl Peptidase IV (DPP4)

PubChem BioAssay Accession ID (AID): 1504, 1631, 1782

| Parameter | Value | Assay Conditions |

| IC50 | 0.891 µM | qHTS, substrate: Gly-Pro-AMC |

| PubChem Activity Score | 43 | - |

| Activity Outcome | Active | - |

Cell-Based Assay: Inhibition of Plasmodium falciparum Proliferation

PubChem BioAssay Accession ID (AID): 488774, 504834

| Parameter | Value | Assay Conditions |

| IC50 | 5.25 µM | qHTS, 96-hour incubation, luciferase reporter |

| PubChem Activity Score | 21 | - |

| Activity Outcome | Active | - |

Experimental Protocols

qHTS for Inhibitors of Dipeptidyl Peptidase IV (DPP4)

This protocol is based on the information provided in PubChem BioAssay AIDs 1504, 1631, and 1782.

Objective: To identify inhibitors of the enzymatic activity of human Dipeptidyl peptidase IV (DPP4).

Methodology: Quantitative High-Throughput Screening (qHTS).

Materials:

-

Enzyme: Recombinant human DPP4.

-

Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay Buffer: Tris-HCl buffer with appropriate co-factors.

-

Test Compound: this compound dissolved in DMSO.

-

Microplates: 1536-well format.

Procedure:

-

A solution of DPP4 enzyme in assay buffer is dispensed into the microplate wells.

-

The test compound, this compound, is added to the wells at various concentrations.

-

The plate is incubated for a defined period to allow for compound-enzyme interaction.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.

-

The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

-

The fluorescence intensity is measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

The inhibition of DPP4 activity is calculated as the percentage decrease in fluorescence signal in the presence of the compound compared to a DMSO control.

-

IC50 values are determined from the concentration-response curves.

qHTS for Delayed Death Inhibitors of Plasmodium falciparum

This protocol is based on the information provided in PubChem BioAssay AIDs 488774 and 504834.[1]

Objective: To identify compounds that exhibit a "delayed death" phenotype against the malaria parasite Plasmodium falciparum, indicative of apicoplast targeting.

Methodology: Cell-based quantitative High-Throughput Screening (qHTS).

Materials:

-

Plasmodium falciparum Strain: A luciferase-expressing strain.

-

Host Cells: Human erythrocytes.

-

Culture Medium: RPMI 1640 supplemented with Albumax, sodium bicarbonate, and gentamycin.[1]

-

Test Compound: this compound dissolved in DMSO.

-

Luciferase Detection Reagent: Commercially available luciferase assay substrate.

-

Microplates: 1536-well white solid bottom plates.

Procedure:

-

Culture medium is dispensed into the microplate wells.

-

The test compound is added to the wells using a pin tool.[1]

-

Erythrocytes infected with the luciferase-expressing P. falciparum parasites are added to the wells.

-

The plates are incubated for 96 hours at 37°C in a 5% CO2 atmosphere to allow for two generations of parasite replication.[1]

-

Luciferase detection reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.[1]

-

Luminescence is measured using a suitable plate reader.

-

Inhibition of parasite growth is determined by the decrease in luminescence signal.

-

IC50 values are calculated from the dose-response data.

Signaling Pathways and Experimental Workflows

Dipeptidyl Peptidase IV (DPP4) Signaling Pathway

Dipeptidyl peptidase-4 (DPP4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] This ultimately results in improved glycemic control.

References

- 1. AID 504834 - Primary qHTS for delayed death inhibitors of the malarial parasite plastid, 96 hour incubation - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 3. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Testing of 5-bromo-N-cyclooctylfuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the novel compound, 5-bromo-N-cyclooctylfuran-2-carboxamide. The information herein is intended to support research and development activities by outlining established experimental protocols and data presentation standards.

Introduction

This compound is a small molecule compound with potential therapeutic applications.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its development as a drug candidate. Solubility influences bioavailability and formulation strategies, while stability data are essential for determining shelf-life and appropriate storage conditions.[2][3] This guide details standardized protocols for generating these crucial data sets.

Solubility Profile

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[4][5] The experimental solubility of this compound has been determined and is summarized in the table below.

Table 1: Experimental Solubility of this compound

| Parameter | Value | Conditions | Data Source |

| Solubility | 37.2 µg/mL | pH 7.4 | Burnham Center for Chemical Genomics[1] |

Stability Profile

Stability testing evaluates the extent to which a pharmaceutical product retains its properties over time under the influence of various environmental factors such as temperature, humidity, and light.[6][7] While specific experimental stability data for this compound is not publicly available, the following table illustrates a typical format for presenting such data from a formal stability study.

Table 2: Illustrative Stability Data for this compound

| Storage Condition | Time Point | Assay (%) | Appearance | Related Substances (%) |

| 25°C ± 2°C / 60% RH ± 5% RH | 0 Months | 100.2 | White to off-white powder | < 0.1 |

| (Long-Term) | 3 Months | 100.1 | No change | < 0.1 |

| 6 Months | 99.8 | No change | 0.12 | |

| 12 Months | 99.5 | No change | 0.15 | |

| 40°C ± 2°C / 75% RH ± 5% RH | 0 Months | 100.2 | White to off-white powder | < 0.1 |

| (Accelerated) | 3 Months | 99.6 | No change | 0.18 |

| 6 Months | 98.9 | No change | 0.25 |

Note: The data in this table is hypothetical and serves as an example of how stability testing results would be presented.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable solubility and stability data.

Thermodynamic Solubility Determination

This protocol describes the shake-flask method, a common approach for determining thermodynamic solubility.[5]

Objective: To determine the equilibrium solubility of this compound in a specified buffer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical balance

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of PBS (pH 7.4) to the vial.

-

Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the suspension to settle.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with the dissolution medium to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Prepare a standard curve of this compound of known concentrations to determine the concentration of the test sample.

References

- 1. This compound | C13H18BrNO2 | CID 762748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 3. researchgate.net [researchgate.net]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. japsonline.com [japsonline.com]

- 7. www3.paho.org [www3.paho.org]

Identifying Therapeutic Targets for 5-bromo-N-cyclooctylfuran-2-carboxamide: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the identification of therapeutic targets for the novel chemical entity, 5-bromo-N-cyclooctylfuran-2-carboxamide. To date, there is a notable absence of publicly available data regarding the biological activity and molecular targets of this compound. This document provides a proposed roadmap for researchers, detailing established and robust experimental methodologies for target deconvolution and validation. Furthermore, based on the analysis of structurally related furan carboxamide derivatives, we present hypothesized areas of biological activity to guide initial screening efforts. The protocols and workflows detailed herein are intended to serve as a foundational resource for initiating a thorough investigation into the therapeutic potential of this compound.

Introduction

This compound is a small molecule with a chemical structure featuring a furan-2-carboxamide core coupled to a cyclooctyl moiety. While the synthesis and basic chemical properties of this compound are accessible, a comprehensive review of scientific literature and bioactivity databases reveals a significant gap in our understanding of its biological function. The identification of specific molecular targets is a critical step in the drug discovery pipeline, providing the mechanistic understanding necessary for further development, optimization, and clinical translation.

This guide puts forth a systematic approach to elucidate the mechanism of action of this compound, commencing with broad phenotypic screening and proceeding to sophisticated proteomic techniques for precise target identification and validation.

Hypothesized Biological Activities Based on Structural Analogs

An analysis of scientific literature on compounds containing the furan carboxamide scaffold suggests a range of potential biological activities. These derivatives have been reported to exhibit properties including:

-

Anticancer Activity: Certain carbamothioyl-furan-2-carboxamide derivatives have shown potential against various human cancer cell lines, including HepG2, Huh-7, and MCF-7.[1]

-

Antimicrobial and Antifungal Properties: The furan nucleus is a component of various compounds with demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2][3][4] Some furan-2-carboxamides have been investigated as inhibitors of the quorum-sensing receptor LasR in Pseudomonas aeruginosa, suggesting a role in combating bacterial biofilm formation.[5]

-

Anti-inflammatory Action: Furan-containing molecules have been identified as inhibitors of COX enzymes, which are key mediators of inflammation.[3]

-

Antihyperlipidemic Potential: Studies on N-(benzoylphenyl)-2-furamide derivatives have indicated significant antihyperlipidemic effects in animal models.[6]

-

Antiviral Capabilities: Some furan derivatives have been investigated for their ability to inhibit viral replication, including that of SARS-CoV-2 Mpro.[7]

-

Cardiovascular and Neurological Activity: The furan-2-carboxamide scaffold has been explored in the context of cardiovascular diseases, with some derivatives acting as urotensin-II receptor antagonists.[8] Additionally, related structures are found in compounds with central nervous system activity.[8]

These findings provide a rational basis for directing the initial phases of investigation into the biological effects of this compound.

Proposed Experimental Workflow for Target Identification

A multi-pronged approach is recommended to systematically identify and validate the therapeutic target(s) of this compound. The proposed workflow integrates phenotypic screening with advanced proteomic and biophysical methods.

Caption: Proposed experimental workflow for target identification.

Detailed Experimental Protocols

Affinity Chromatography-Mass Spectrometry

This method is a powerful tool for identifying proteins that directly bind to a small molecule of interest.[9][10][11][12]

Objective: To isolate and identify proteins from a cell lysate that physically interact with this compound.

Methodology:

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound that incorporates a linker arm and a terminal biotin tag. The attachment point of the linker should be at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for biological activity.

-

-

Immobilization of the Affinity Probe:

-

Incubate the biotinylated probe with streptavidin-conjugated agarose or magnetic beads to immobilize the compound.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound in initial screens) to a high density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-down:

-

Incubate the clarified cell lysate with the immobilized affinity probe for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have not been conjugated to the probe.

-

For a competition control, pre-incubate the lysate with an excess of the non-biotinylated this compound before adding the affinity probe-conjugated beads.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by using a competitive elution buffer.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control samples.

-

Perform in-gel tryptic digestion of the proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein database.

-

References

- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(2,2-Diphenylethyl)furan-2-carboxamide [mdpi.com]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Detailed Synthesis Protocol for 5-bromo-N-cyclooctylfuran-2-carboxamide

For Research Use Only

This document provides a detailed protocol for the synthesis of 5-bromo-N-cyclooctylfuran-2-carboxamide, a valuable building block for researchers in medicinal chemistry and drug development. The synthesis is based on a standard amide coupling reaction between 5-bromofuran-2-carboxylic acid and cyclooctylamine.

Compound Information

| Parameter | Value | Reference |

| Product Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 310453-09-9 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 300.19 g/mol | --INVALID-LINK--[1] |

| Starting Material 1 | 5-Bromofuran-2-carboxylic acid | [2][3][4][5][6] |

| CAS Number (SM1) | 585-70-6 | [2][3][4][5][6] |

| Molecular Weight (SM1) | 190.98 g/mol | [5] |

| Starting Material 2 | Cyclooctylamine | [7][8][9][10][11] |

| CAS Number (SM2) | 5452-37-9 | [8] |

| Molecular Weight (SM2) | 127.23 g/mol | [8] |

Experimental Protocol: Amide Coupling Using a Carbodiimide Reagent

This protocol is a general guideline based on established amide bond formation methodologies[12][13]. Optimization may be required to achieve higher yields.

Materials and Reagents:

-

5-Bromofuran-2-carboxylic acid

-

Cyclooctylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromofuran-2-carboxylic acid (1.0 equivalent).

-

Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add hydroxybenzotriazole (HOBt, 1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve cyclooctylamine (1.1 equivalents) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Protocol: Acyl Chloride Formation

An alternative method involves the conversion of the carboxylic acid to its more reactive acyl chloride intermediate[12][14].

-

Acyl Chloride Formation: Gently reflux a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) or treat it with oxalyl chloride in an anhydrous solvent like DCM with a catalytic amount of DMF. After the reaction is complete (typically 1-3 hours), remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM. Cool the solution in an ice bath and add a solution of cyclooctylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 eq) in DCM dropwise.

-

Reaction and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC). The work-up and purification steps are similar to the carbodiimide protocol described above.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the carbodiimide coupling method.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C13H18BrNO2 | CID 762748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 585-70-6|5-Bromofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. indiamart.com [indiamart.com]

- 6. 5-溴-2-呋喃甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cyclooctylamine 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. labproinc.com [labproinc.com]

- 9. Cyclooctylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Cyclooctylamine 97 5452-37-9 [sigmaaldrich.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. hepatochem.com [hepatochem.com]

- 14. researchgate.net [researchgate.net]

Application Notes: 5-bromo-N-cyclooctylfuran-2-carboxamide in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-bromo-N-cyclooctylfuran-2-carboxamide in cell-based assays. While direct experimental data for this specific compound is limited, this document leverages findings from structurally similar furan-2-carboxamide derivatives to propose potential applications, relevant experimental protocols, and anticipated biological effects. The information herein serves as a foundational guide for initiating research into the cellular activities of this compound.

Introduction

This compound is a synthetic organic compound featuring a furan-2-carboxamide core structure. This structural motif is present in numerous biologically active molecules with demonstrated potential in medicinal chemistry. Based on the activities of related compounds, this compound is a candidate for investigation in several areas of drug discovery, particularly as an anticancer agent.

Potential Applications

Based on the known biological activities of analogous furan-2-carboxamide derivatives, this compound may exhibit the following properties, making it a valuable tool for cell-based research:

-

Anticancer Activity: Furan-2-carboxamide derivatives have been reported to possess cytotoxic and antiproliferative effects against various cancer cell lines.

-

Cell Cycle Regulation: Similar compounds have been shown to induce cell cycle arrest, a key mechanism for controlling cancer cell proliferation.

-

Induction of Apoptosis: The furan-2-carboxamide scaffold is associated with the initiation of programmed cell death in cancer cells.

-

Microtubule Dynamics Modulation: Some derivatives have been identified as microtubule-stabilizing agents, a mechanism shared with successful anticancer drugs.

Quantitative Data from Structurally Similar Compounds

The following tables summarize the cytotoxic activities of structurally related furan and indole carboxamide derivatives in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.

Table 1: Cytotoxicity of a Furan-2-Carboxamide Derivative (Microtubule Stabilizing Agent)

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | ~4-8 |

| MCF-7 | Breast Cancer | ~4-8 |

| A549 | Lung Cancer | ~4-8 |

Data is generalized from a study on a novel furan-2-carboxamide derivative and should be considered indicative.

Table 2: Anti-proliferative and Anti-angiogenic Activity of a 5-bromo-indole-2-carboxamide Derivative

| Assay | Cell Line/Model | IC50 (µg/mL) |

| Anti-angiogenic Activity | Rat Aorta Model | 15.4 |

| Anti-proliferative Effect | HUVEC | 5.6 |

| Anti-proliferative Effect | A549 (Lung Cancer) | 14.4 |

Note: The molecular structure of this indole derivative differs from the furan core of the target compound, but the presence of the 5-bromo-carboxamide moiety suggests a potential for related bioactivity.

Proposed Signaling Pathway

Based on findings for related furan-2-carboxamide compounds, a plausible mechanism of action for this compound in cancer cells involves the stabilization of microtubules. This leads to a cascade of events culminating in apoptotic cell death.

Caption: Proposed mechanism of action via microtubule stabilization.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the potential anticancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cells.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.

Workflow:

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

-

Treated and untreated cells

-

PBS

-

Cold 70% ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at one or more concentrations for 24-48 hours.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Disclaimer

The quantitative data and proposed mechanism of action presented in these application notes are based on studies of structurally related compounds. The actual biological activity and potency of this compound may differ. These protocols and data should be used as a starting point for investigation, and experimental conditions should be optimized for each specific cell line and assay.

Application Notes and Protocols for 5-bromo-N-cyclooctylfuran-2-carboxamide as a Putative Chemical Probe

Disclaimer: The following application notes and protocols are a hypothetical guide for the characterization and use of 5-bromo-N-cyclooctylfuran-2-carboxamide as a chemical probe. As of the date of this document, there is no publicly available scientific literature detailing its specific biological targets or applications. The methodologies described are based on established general practices for the development of novel chemical probes.

Introduction

This compound is a small molecule containing a furan-carboxamide scaffold, a common motif in biologically active compounds. The presence of a bromine atom offers potential for specific interactions within protein binding pockets and serves as a handle for synthetic modification. The N-cyclooctyl group contributes to the molecule's lipophilicity, which may influence its cell permeability and pharmacokinetic properties. This document outlines a hypothetical workflow to investigate the potential of this compound as a chemical probe for a specific biological target.

Hypothetical Application: Inhibition of Kinase X

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of "Kinase X," a putative serine/threonine kinase implicated in a cancer signaling pathway.

Principle of Action

This compound is proposed to act as an ATP-competitive inhibitor of Kinase X. By occupying the ATP-binding site, it prevents the phosphorylation of downstream substrates, thereby modulating the Kinase X signaling pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound (BCFC) and a structurally related, inactive control compound (BCFC-inactive).

| Parameter | This compound (BCFC) | Inactive Control (BCFC-inactive) |

| Kinase X IC50 | 50 nM | > 10 µM |

| Cellular Target Engagement (EC50) | 200 nM | > 20 µM |

| Selectivity (Kinase Panel) | >50-fold selective for Kinase X over 100 other kinases | Not Determined |

| Cell Proliferation (Cancer Cell Line Y) GI50 | 500 nM | > 30 µM |

| Solubility (PBS, pH 7.4) | 25 µM | 30 µM |

| LogP | 3.5 | 3.6 |

Experimental Protocols

Synthesis of this compound

This protocol is based on general methods for the synthesis of N-substituted furan-2-carboxamides.

Materials:

-

5-bromofuran-2-carboxylic acid

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Cyclooctylamine

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

To a solution of 5-bromofuran-2-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude 5-bromofuran-2-carbonyl chloride.

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve cyclooctylamine and TEA in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Stir the reaction at room temperature for 16 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to yield this compound.

In Vitro Kinase Inhibition Assay

Principle: A biochemical assay to determine the 50% inhibitory concentration (IC50) of the compound against Kinase X.

Materials:

-

Recombinant Kinase X

-

Kinase X substrate peptide

-

ATP

-

Kinase buffer

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Kinase X, its substrate, and kinase buffer.

-

Add serial dilutions of this compound to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for the optimized reaction time at the appropriate temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

-

Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

Principle: A cellular thermal shift assay (CETSA) to confirm that the compound binds to Kinase X in a cellular context.

Materials:

-

Cancer Cell Line Y (expressing Kinase X)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Protease inhibitors

-

Equipment for heating cell lysates and performing Western blotting

Procedure:

-

Treat cultured Cancer Cell Line Y with the compound or vehicle control.

-

Harvest and lyse the cells.

-

Heat the cell lysates to a range of temperatures.

-

Centrifuge to pellet aggregated proteins.

-

Analyze the supernatant for the presence of soluble Kinase X by Western blotting using a specific antibody.

-

A shift in the melting temperature of Kinase X in the presence of the compound indicates target engagement.

Target Identification by Affinity Chromatography

Principle: To identify the cellular targets of this compound through affinity purification followed by mass spectrometry.

Materials:

-

A derivative of this compound with a linker for immobilization (e.g., an amino or carboxyl group)

-

NHS-activated sepharose beads

-

Cell lysate from a relevant cell line

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Synthesize a derivative of the compound with a suitable linker.

-

Covalently attach the derivatized compound to NHS-activated sepharose beads.

-

Incubate the beads with cell lysate.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins by mass spectrometry.

Visualizations

Application Notes and Protocols for the Quantification of 5-bromo-N-cyclooctylfuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-cyclooctylfuran-2-carboxamide is a synthetic organic compound containing a furan ring, a carboxamide linker, and a cyclooctyl group, with a bromine substituent on the furan ring. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are established for the analysis of halogenated organic compounds and furan derivatives, ensuring robust and reliable quantification.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for method development, including the preparation of standards and sample solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H18BrNO2 | [4] |

| Molar Mass | 300.19 g/mol | [4] |

| Solubility (pH 7.4) | 37.2 µg/mL | [4] |

| IUPAC Name | This compound | [4] |

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: HPLC-UV for routine analysis in formulations and GC-MS for sensitive detection in complex biological matrices.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and for in-process quality control.

Experimental Protocol

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Water, HPLC grade, purified by a system like Milli-Q.

-

Formic acid, analytical grade.

-

This compound reference standard.

2. Chromatographic Conditions: A summary of the optimized HPLC-UV conditions is provided in Table 2.

Table 2: HPLC-UV Method Parameters

| Parameter | Condition |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 50% B2-10 min: 50-95% B10-12 min: 95% B12-12.1 min: 95-50% B12.1-15 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 275 nm (based on typical UV absorbance of similar furan derivatives) |

| Run Time | 15 minutes |

3. Preparation of Standard Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).

4. Sample Preparation (for a tablet formulation):

-

Weigh and finely powder 10 tablets.

-

Accurately weigh a portion of the powder equivalent to one tablet's average weight.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

-

Make up the volume to 100 mL with methanol and mix thoroughly.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the filtered solution with the initial mobile phase to a concentration within the calibration range.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.99).

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram for HPLC-UV Analysis

References

Application Notes and Protocols for High-Throughput Screening of Furan-2-Carboxamide Libraries

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of furan-2-carboxamide libraries against various biological targets. The following sections describe validated assays for identifying novel antibacterial, antibiofilm, and anticancer agents.

Application Note 1: Antibiofilm and Anti-Quorum Sensing Activity Against Pseudomonas aeruginosa

This application note describes a high-throughput screening workflow to identify furan-2-carboxamide derivatives with antibiofilm and anti-quorum sensing (QS) activity against the opportunistic pathogen Pseudomonas aeruginosa. The primary screen utilizes the crystal violet staining method for biofilm quantification, followed by secondary assays to assess the inhibition of key virulence factors regulated by quorum sensing.

Logical Workflow for Antibiofilm Screening

Application Notes & Protocols for the Purification of 5-bromo-N-cyclooctylfuran-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-bromo-N-cyclooctylfuran-2-carboxamide is a halogenated heterocyclic compound. Halogenated heterocycles are significant in synthetic chemistry as they serve as intermediates in the creation of more complex organic compounds. The purity of such intermediates is critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of a final drug candidate. This document provides detailed protocols for the purification of this compound, focusing on common laboratory techniques such as recrystallization and column chromatography. Potential impurities in this compound may include unreacted starting materials (5-bromofuroic acid and cyclooctylamine), coupling reagents, and byproducts from side reactions.

Data Presentation: Comparison of Purification Techniques

The selection of a purification technique depends on the impurity profile, the scale of the purification, and the desired final purity. Below is a summary of common techniques and their typical applications.

| Technique | Principle | Typical Solvents/Stationary Phase | Scale | Purity Achieved | Advantages | Disadvantages |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Methanol, Ethyl Acetate, Hexane, Dichloromethane, or mixtures (e.g., Ethanol-DMF)[1] | Milligrams to Kilograms | >98% | Cost-effective, scalable, good for removing minor impurities. | Requires a solid compound, potential for product loss in the mother liquor. |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase.[2] | Stationary Phase: Silica gel or Alumina.[3] Mobile Phase: Hexane-Ethyl Acetate gradients, Dichloromethane-Methanol gradients.[4] | Micrograms to Kilograms[2] | >99% | High resolution, applicable to a wide range of compounds, can separate complex mixtures.[2][3] | More time-consuming and expensive than recrystallization, requires solvent disposal. |

| Preparative HPLC | High-resolution column chromatography under high pressure. | Stationary Phase: C18, Silica. Mobile Phase: Acetonitrile-Water, Methanol-Water gradients. | Milligrams to Grams | >99.5% | Very high purity, automated systems are available. | Expensive, limited scalability, requires specialized equipment. |

| Aqueous Wash | Partitioning of impurities between an organic solvent and an aqueous phase based on their acidity, basicity, or polarity. | Saturated Sodium Bicarbonate (NaHCO₃) solution, 1N Hydrochloric Acid (HCl), Brine.[5] | Milligrams to Kilograms | Variable (used for initial cleanup) | Simple, fast, effective for removing acidic/basic impurities. | Limited to impurities with different solubility in aqueous and organic phases. |

Experimental Protocols

General Work-up Procedure (Aqueous Wash)

This protocol is a standard procedure following the synthesis of N-(4-bromophenyl)furan-2-carboxamide and can be adapted for this compound to remove acidic and water-soluble impurities.[5]

Objective: To perform an initial purification of the crude reaction mixture.

Materials:

-

Crude reaction mixture in an organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))

-

1N Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel

-

Beakers and flasks

-

Rotary evaporator

Procedure:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Add an equal volume of 1N HCl solution to the separatory funnel.

-

Shake the funnel vigorously, venting frequently to release any pressure.

-

Allow the layers to separate and discard the aqueous (bottom) layer.

-

Add an equal volume of saturated NaHCO₃ solution to the organic layer in the separatory funnel.

-

Shake the funnel, vent, and allow the layers to separate. Discard the aqueous layer.

-

Wash the organic layer with an equal volume of brine to remove residual water.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

This protocol is a general method for the purification of N-substituted carboxamides.[1] The choice of solvent is critical and may require some optimization.

Objective: To obtain a highly pure crystalline product.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixture like Ethanol-DMF)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent to the flask.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-